molecular formula C24H20FN3O2S B2715610 2-((2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 865657-42-7

2-((2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2715610
CAS RN: 865657-42-7
M. Wt: 433.5
InChI Key: YDTWMZURNFOYMQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a phenyl group, an imidazole ring, a thioether linkage, and a methoxyphenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring might be formed through a condensation reaction, while the thioether linkage could be introduced through a nucleophilic substitution reaction . The fluorophenyl and methoxyphenyl groups might be added through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, for example, is a five-membered ring with two nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. The fluorophenyl and methoxyphenyl groups are aromatic rings, which contribute to the compound’s stability and may also participate in π-π stacking interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. For example, the imidazole ring might be able to act as a base or nucleophile in certain reactions. The thioether linkage could potentially be oxidized to a sulfoxide or sulfone. The fluorophenyl group might undergo substitution reactions under certain conditions .

Scientific Research Applications

properties

IUPAC Name

2-[[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-30-20-12-10-19(11-13-20)26-21(29)15-31-24-22(16-6-3-2-4-7-16)27-23(28-24)17-8-5-9-18(25)14-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTWMZURNFOYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide

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